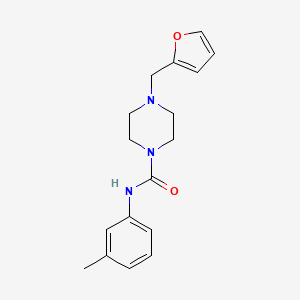![molecular formula C17H25N3O4S B5415973 4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine](/img/structure/B5415973.png)
4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine, also known as SMM-189, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to a class of molecules known as small molecule antagonists, which are designed to target specific receptors in the body and block their activity.
Mecanismo De Acción
4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine works by blocking the activity of the CXCR4 receptor, which is involved in several cellular processes, including cell migration and proliferation. By blocking this receptor, this compound can inhibit the growth and spread of cancer cells, reduce inflammation, and improve cognitive function in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by blocking the activity of the CXCR4 receptor. Inflammation is another area where this compound has shown promise, as it can reduce the production of pro-inflammatory cytokines. Finally, in neurological disorders, this compound has been shown to improve cognitive function by reducing inflammation and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine in lab experiments is its specificity for the CXCR4 receptor, which allows researchers to target this receptor without affecting other cellular processes. Additionally, this compound is readily available and has been optimized for high yield and purity. However, one limitation of using this compound is its potential toxicity, as high doses of the compound have been shown to be toxic to cells in vitro.
Direcciones Futuras
There are several future directions for research on 4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further research is needed to determine the optimal dose and dosing schedule for this compound in different applications. Finally, more research is needed to understand the long-term effects of this compound on cellular processes and overall health.
Métodos De Síntesis
The synthesis of 4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine involves several steps, including the coupling of 4-methylpiperidine with glycine, followed by the addition of a sulfonyl group to the resulting compound. The final step involves the addition of a second glycine molecule to the compound to form the final product. The synthesis of this compound has been optimized for high yield and purity, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of a specific receptor called CXCR4, which is involved in tumor growth and metastasis. Inflammation is another area of research where this compound has shown promise, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models. Finally, this compound has also been studied for its potential use in neurological disorders, as it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13-3-5-15(6-4-13)25(23,24)19-11-16(21)18-12-17(22)20-9-7-14(2)8-10-20/h3-6,14,19H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEJBVGCTFADRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-D-prolylpiperidine](/img/structure/B5415890.png)
![N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415902.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
![4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5415915.png)

![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5415944.png)
![5-chloro-3-ethyl-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B5415948.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5415951.png)

![6-isopropyl-1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5415968.png)
![2-(4-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5415975.png)